Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a piperazine-carboxylate moiety. Its structure combines a bicyclic thiazolo[3,2-b][1,2,4]triazole system with a hydroxyphenyl group and a methyl substituent at position 2. The piperazine ring, functionalized with an ethyl carboxylate group, enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-3-27-19(26)23-11-9-22(10-12-23)15(14-7-5-4-6-8-14)16-17(25)24-18(28-16)20-13(2)21-24/h4-8,15,25H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDEYBWNWMGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their functionalization and coupling with a piperazine derivative. Common reagents used in these reactions include thioamides, hydrazines, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would yield amines .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine ring linked to a thiazole-triazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) as a solvent. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
Antimicrobial Properties
Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial activity. Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate has been screened for its in vitro antibacterial properties. Studies have shown that compounds with similar structures display moderate to excellent activity against various bacterial strains .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A related study demonstrated that piperazine derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves tubulin polymerization inhibition and cell cycle arrest . The specific effects of this compound on cancer cells warrant further investigation.
Therapeutic Applications
Given its promising biological profile, this compound could be explored for various therapeutic applications:
- Antimicrobial Agents : Its efficacy against bacteria makes it a candidate for developing new antibiotics.
- Cancer Therapy : The potential to inhibit tumor growth positions it as a lead compound for anticancer drug development.
- Anti-inflammatory Agents : The presence of hydroxyl groups may confer anti-inflammatory properties.
Case Studies
Several studies have highlighted the synthesis and biological evaluation of similar compounds:
- Synthesis of Thiazole-Piperazine Derivatives : A study synthesized various thiazole-piperazine derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the phenyl group significantly influenced biological activity .
- Cytotoxic Activity Assessment : Another investigation focused on substituted piperazine derivatives showing notable cytotoxicity against multiple cancer cell lines through MTT assays .
Mechanism of Action
The mechanism of action of Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives in the thiazolo-triazole and piperazine-carboxylate families. Below is a detailed comparison based on substituents, physicochemical properties, and bioactivity:
Table 1: Structural and Functional Comparison
Key Observations
Replacement of phenyl with 3-fluorophenyl (as in ) introduces electronegativity, enhancing metabolic stability but possibly reducing solubility.
Core Modifications :
- The 6-hydroxy group in the target compound and contrasts with the 6-oxo moiety in , which alters electron distribution and hydrogen-bonding capacity. This difference may influence interactions with enzymes like 14-α-demethylase (a target for antifungal agents) .
Piperazine-Carboxylate Role: The ethyl carboxylate group in all listed compounds improves water solubility, critical for bioavailability. Piperazine rings are known to enhance CNS penetration, though this is untested in the provided evidence.
Biological Activity
Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique combination of thiazole and triazole moieties, which are known for their pharmacological significance. The molecular formula is , with a molecular weight of approximately 445.5 g/mol. The presence of hydroxyl and phenyl groups enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. A study demonstrated that compounds containing the triazole ring show inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve interference with bacterial cell wall synthesis.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Ethyl 4-... | S. aureus | 15 |
| Ethyl 4-... | E. coli | 12 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential mechanism for treating inflammatory diseases.
Analgesic Activity
In animal models, the compound demonstrated analgesic effects comparable to standard analgesics like ibuprofen. This was assessed using the hot plate test and formalin test, where the compound reduced pain response significantly.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in Pharmaceutical Biology focused on the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives and their antimicrobial activity. The study highlighted that ethyl derivatives had improved efficacy compared to non-substituted analogs due to enhanced lipophilicity and membrane permeability .
- Case Study on Anti-inflammatory Mechanism : Another investigation explored the anti-inflammatory mechanisms of similar compounds in a model of acute inflammation induced by carrageenan. Results indicated that these compounds reduced edema formation significantly, suggesting their potential as therapeutic agents in managing acute inflammatory responses .
Research Findings
Recent literature suggests that the biological activity of this compound is influenced by its structural characteristics:
- Structure-Activity Relationship (SAR) : Modifications at the piperazine nitrogen or thiazole position can significantly alter biological activity.
- Synergistic Effects : Combinations with other known antimicrobial agents have shown synergistic effects, enhancing overall efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. For example:
Core Formation : Cyclization of precursors (e.g., diethyl oxalate with ketones in toluene using NaH as a base) to form pyrazole or triazole intermediates .
Functionalization : Introduction of the thiazolo-triazole moiety via reactions with hydrazine hydrate or thiourea derivatives under reflux conditions .
Piperazine Coupling : The piperazine-carboxylate group is introduced via nucleophilic substitution or esterification, often using ethyl chloroformate or coupling agents in polar solvents (e.g., ethanol or DMF) .
- Key Steps : Intermediate purification via recrystallization (ethanol/THF) and characterization by ¹H NMR/IR .
Q. Which spectroscopic methods are employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : To resolve proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxy groups at δ 9–12 ppm) and confirm regiochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹ for esters, N-H stretch ~3300 cm⁻¹ for amines) .
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What is the role of molecular docking in evaluating this compound’s biological potential?
- Methodological Answer : Docking studies (e.g., using AutoDock Vina) predict binding affinity to target enzymes like 14-α-demethylase (PDB: 3LD6). This guides prioritization of compounds for in vitro antifungal assays by analyzing hydrogen bonds and hydrophobic interactions with active sites .
Advanced Research Questions
Q. How can researchers optimize the yield of the thiazolo-triazole core during synthesis?
- Methodological Answer :
- Solvent Optimization : Use toluene or DMF for cyclization, as polar aprotic solvents enhance reaction rates .
- Catalyst Screening : Phosphorus oxychloride (POCl₃) improves thiadiazole formation efficiency .
- Temperature Control : Reflux conditions (70–80°C) balance reactivity and side-product suppression .
- Real-Time Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress .
Q. How to address contradictory data between computational docking predictions and experimental bioassays?
- Methodological Answer :
- Parameter Validation : Re-dock with flexible protein models (e.g., induced-fit docking) to account for conformational changes .
- Solubility Testing : Use HPLC or LC-MS to assess compound aggregation or degradation in assay buffers .
- Off-Target Screening : Perform kinase or cytochrome P450 panels to identify unintended interactions .
Q. How to design a regioselective synthesis pathway for the triazole-thiazole system?
- Methodological Answer :
- Stepwise Protection : Temporarily protect the piperazine nitrogen with Boc groups to direct thiazole cyclization .
- Regioselective Catalysts : Use Cu(I) catalysts for "click chemistry" to favor 1,4-triazole regioisomers .
- Intermediate Characterization : Validate each step via ¹H NMR to confirm substituent positions before proceeding .
Q. What strategies mitigate stability issues caused by the hydroxy group in the thiazolo-triazole moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
